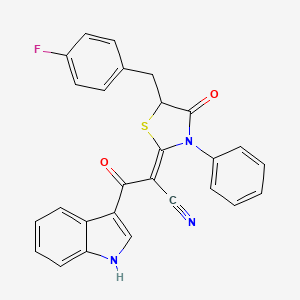

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile

Description

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, an indole moiety, and a nitrile group, makes it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name |

(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-(1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18FN3O2S/c28-18-12-10-17(11-13-18)14-24-26(33)31(19-6-2-1-3-7-19)27(34-24)21(15-29)25(32)22-16-30-23-9-5-4-8-20(22)23/h1-13,16,24,30H,14H2/b27-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCBSZUYPQOPOY-MEFGMAGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)C3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)C3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a substituted benzylamine with a thioglycolic acid derivative under acidic conditions.

Introduction of Indole Moiety: The indole group can be introduced through a condensation reaction with an appropriate indole derivative.

Formation of the Final Compound: The final step involves the reaction of the intermediate with a nitrile-containing reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

- Thiazolidinone Core : A structural feature known for diverse biological activities.

- Morpholine Moiety : Enhances solubility and biological interaction.

- Nitrile Functional Group : Contributes to its reactivity and potential therapeutic effects.

The molecular formula is C23H20FN3O3S, and it has a molecular weight of 437.49 g/mol.

Biological Activities

Research indicates that compounds similar to (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that thiazolidinone derivatives possess significant antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens, making it a candidate for further exploration in antimicrobial therapies .

Antidiabetic Effects

Thiazolidinones are known for their antidiabetic properties, primarily through mechanisms that enhance insulin sensitivity. The presence of the thiazolidinone ring in this compound suggests potential applications in diabetes management .

Anticancer Activity

Research on structurally related compounds has indicated anticancer properties, particularly through inhibition of cancer cell proliferation. The unique functional groups in (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile may interact with specific cancer cell pathways, warranting further investigation .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity:

- Cytotoxicity Assays : These assays measure the compound's effectiveness against various cancer cell lines, providing IC50 values that indicate the concentration required to inhibit 50% of cellular activity.

- Antimicrobial Testing : Similar studies assess the compound's ability to inhibit bacterial growth, comparing its efficacy to established antimicrobial agents .

Structure–Activity Relationship (SAR)

Research into SAR has revealed that minor modifications in similar compounds can significantly alter their biological activity. For instance, replacing certain functional groups or altering substituent positions can enhance or diminish antimicrobial and anticancer effects .

Potential Applications

Given its structural features and preliminary findings, (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile holds promise for applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.

- Diabetes Treatment : Potential use in formulating medications aimed at improving insulin sensitivity.

- Research Tool : Its unique structure makes it valuable for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile likely involves interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

Indole Derivatives: Indole-containing compounds, like indomethacin and tryptophan, exhibit a wide range of biological activities.

Nitrile-Containing Compounds: Nitrile groups are found in various bioactive molecules, including pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile lies in its combination of structural features. The presence of a thiazolidinone ring, an indole moiety, and a nitrile group in a single molecule provides a unique scaffold for the development of new therapeutic agents with diverse biological activities.

Biological Activity

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile, identified by its CAS number 900134-19-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 467.5 g/mol. The structure features a thiazolidinone core, which is known for various biological activities.

Synthesis

The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile involves several steps, typically starting from readily available thiazolidinone derivatives. The reaction conditions often include refluxing in solvents like acetic acid and using reagents such as sodium acetate to facilitate the formation of the desired product.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. A study evaluated a series of thiazolidinone derivatives against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 64 μg/mL against these pathogens, indicating potent antimicrobial activity .

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. For instance, compounds similar to (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene) exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a promising avenue for cancer treatment . The mechanism of action often involves apoptosis induction in cancer cells, which is a critical pathway for anticancer efficacy.

Study on Antimicrobial Efficacy

A recent study focused on evaluating the antimicrobial efficacy of synthesized thiazolidinone derivatives including (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene). The results indicated that the compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Pseudomonas aeruginosa and Candida albicans .

Anticancer Activity Assessment

Another investigation assessed the anticancer potential of thiazolidinone derivatives through various in vitro assays. The results highlighted that compounds featuring similar structural motifs to (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene) showed enhanced cytotoxicity against breast cancer cell lines compared to conventional treatments .

Summary of Research Findings

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured thiazolidinone derivatives like this compound?

The compound is synthesized via a multi-step process:

- Step 1 : Condensation of aromatic aldehydes with 3-oxo-propionitriles under basic conditions to form 4-thiazolidinone intermediates. Chloroacetyl chloride and phenylisothiocyanate are key reagents for electrophilic substitution .

- Step 2 : Refluxing intermediates in a DMF/acetic acid mixture (2–6 hours) to achieve Z-configuration stabilization. Sodium acetate acts as a catalyst, and recrystallization from DMF/ethanol ensures purity .

- Critical parameters : Reaction time, solvent polarity, and stoichiometric ratios of oxocompounds (e.g., 0.03 mol aldehyde per 0.01 mol thiosemicarbazide) influence yield and stereoselectivity .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity?

- X-ray crystallography : Resolves stereochemistry (e.g., (Z)-configuration) and bond angles (mean C–C deviation: 0.005 Å) .

- FT-IR : Confirms carbonyl groups (C=O at ~1700 cm⁻¹), thiazolidinone C=N (1610 cm⁻¹), and indole N–H stretches (3279 cm⁻¹) .

- NMR : Aromatic protons (δ 6.8–8.2 ppm) and fluorine coupling (δ -110 to -120 ppm for 4-fluorobenzyl) validate substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar thiazolidinone-indole hybrids?

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-fluorobenzyl with 3,5-dichlorophenyl) and compare IC₅₀ values. Evidence shows that electron-withdrawing groups enhance enzyme inhibition (e.g., COX-2) .

- Data normalization : Use standardized assays (e.g., MTT for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1% v/v). Contradictions often arise from assay variability or impurity-driven false positives .

Q. What computational strategies predict the reactivity of the α,β-unsaturated ketone moiety in this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity (Fukui indices) at the β-carbon of the 3-oxopropanenitrile group. This predicts susceptibility to nucleophilic attack (e.g., by glutathione in redox studies) .

- Molecular docking : Simulate binding to targets like PPAR-γ or tubulin. The indole ring’s π-stacking and 4-fluorobenzyl’s hydrophobic interactions are critical for affinity .

Q. How does the indole-3-yl group influence photophysical properties and stability under experimental conditions?

- UV-Vis spectroscopy : The indole moiety absorbs at λmax 290–320 nm (ε ~10⁴ M⁻¹cm⁻¹), with shifts indicating protonation or solvent polarity effects .

- Stability assays : Monitor degradation in PBS (pH 7.4) at 37°C. The indole’s electron-rich structure increases susceptibility to oxidative degradation, requiring antioxidants (e.g., 0.1% BHT) in long-term studies .

Methodological Challenges

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining Z/E selectivity?

- Solvent screening : Replace DMF with biodegradable alternatives like cyclopentyl methyl ether (CPME), which reduces byproduct formation .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 20 minutes, improving yield (75% → 89%) and minimizing thermal decomposition .

Q. How can researchers validate the role of the 4-fluorobenzyl group in target binding using isotopic labeling?

- ¹⁹F NMR : Track fluorine’s chemical environment changes upon binding to proteins (e.g., BSA or kinases). A downfield shift (Δδ > 0.5 ppm) indicates hydrophobic pocket interactions .

- ¹⁸O isotopic labeling : Introduce ¹⁸O into the 4-oxo group to study hydrolysis kinetics via mass spectrometry (e.g., Q-TOF), revealing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.